2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide
Description
This compound features a 1H-indole scaffold substituted at the 3-position with a (2-fluorophenyl)methanesulfonyl group and at the 1-position with an acetamide moiety. The acetamide’s nitrogen is further substituted with a 2-methoxyethyl chain. Its structure combines sulfonyl and fluorinated aromatic groups, which are common in bioactive molecules targeting enzymes or receptors. The 2-methoxyethyl group may enhance solubility compared to bulkier aryl substituents, while the 2-fluorophenyl moiety could influence metabolic stability and binding interactions .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-27-11-10-22-20(24)13-23-12-19(16-7-3-5-9-18(16)23)28(25,26)14-15-6-2-4-8-17(15)21/h2-9,12H,10-11,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPWICWMLOOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound's structure suggests it may have properties similar to other indole-based molecules with sulfonyl and acetamide groups. These structural features often contribute to various biological activities:
- Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Binding: The indole moiety is known to interact with various receptors, which could modulate cellular signaling pathways .
- Anti-inflammatory Effects: Compounds with similar structures have shown anti-inflammatory properties in some studies .
Comparative Analysis
While specific data for 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide is not available, we can compare it to structurally similar compounds:
Hypothetical Biological Activity
Based on the structural features and comparisons, this compound might exhibit the following biological activities:
- Antiviral Properties: The compound's similarity to known RSV and IAV inhibitors suggests potential antiviral activity .
- Enzyme Inhibition: The sulfonyl group could interact with enzyme active sites, possibly inhibiting kinases or proteases involved in cell proliferation or inflammation.
- Receptor Modulation: The indole moiety might interact with various receptors, potentially affecting cellular signaling pathways.
Research Gaps and Future Directions
To fully understand the biological activity of this compound, several areas of research are needed:
- In vitro studies to determine its effects on specific enzymes and receptors.
- Cell-based assays to assess its impact on various cellular processes.
- In vivo studies to evaluate its potential therapeutic effects and toxicity profile.
- Structure-activity relationship (SAR) studies to optimize its biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
Research indicates that this compound exhibits significant potential in the treatment of various diseases, particularly cancer and inflammatory conditions. Studies have shown its ability to inhibit specific enzymes and pathways involved in tumor growth and inflammation.
Case Study: Anticancer Activity
In vitro studies demonstrated that 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of apoptosis-related proteins, leading to increased cell death in treated cells.
Organic Synthesis Applications
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, making it valuable in the synthesis of more complex organic compounds.
Synthetic Route Overview
The synthesis typically involves several steps:
- Formation of the Indole Core : Achieved via Fischer indole synthesis.
- Introduction of the Sulfonyl Group : Conducted using sulfonyl chlorides.
- Attachment of the Fluorophenyl Group : Via nucleophilic aromatic substitution.
- Final Coupling : Using coupling reagents like EDCI or DCC.
Material Science Applications
Development of New Materials
The compound is being explored for its potential use in developing new materials with unique properties, particularly in electronics and photonics due to its electronic characteristics stemming from the indole structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and pharmacological insights of the target compound with analogs from literature:
Key Observations:
Sulfonyl Group Positioning: The target compound’s 2-fluorobenzylsulfonyl group differs from analogs with 4-fluorobenzyl (e.g., ) or 4-fluorophenylsulfonyl (e.g., ).
Amide Substituents :
- The 2-methoxyethyl group in the target compound is less lipophilic than aryl substituents (e.g., 3-methoxyphenyl in ), which could improve aqueous solubility and pharmacokinetics.
Biological Activity :
- Fluorinated sulfonylindoles, such as those in , exhibit COX-2 selectivity, suggesting the target compound may share this activity. However, substituent variations (e.g., 2-fluoro vs. 4-fluoro) could alter binding affinity or isoform specificity.
Metabolic Stability :
- Compounds with fluorinated aromatic groups (e.g., ) show reduced CYP450-mediated metabolism. The target compound’s 2-fluorophenyl and 2-methoxyethyl groups may synergistically mitigate oxidative degradation.
Research Findings and Implications
- Structural Optimization : The 2-fluorophenylsulfonyl group in the target compound represents a strategic choice to balance electronic effects and metabolic resistance. Similar fluorinated analogs in demonstrate improved pharmacokinetic profiles.
- Synthetic Accessibility : Amide coupling methods (e.g., TFAA-mediated reactions in ) are applicable to the target compound’s synthesis, though regioselective sulfonylation of the indole may require careful optimization.
- Unresolved Questions : Direct biological data for the target compound (e.g., COX inhibition, cytotoxicity) are lacking. Comparative studies with analogs in are needed to validate hypothesized advantages in solubility and stability.
Preparation Methods
Indole Functionalization
The indole core is functionalized at the 1-position through nucleophilic substitution. A common approach involves reacting indole with chloroacetyl chloride in the presence of a base such as triethylamine, yielding 1-chloroacetylindole. Subsequent displacement of the chloride with 2-methoxyethylamine generates the acetamide side chain.
Reaction Conditions :
Purification of Intermediate A
Crude 1-(2-methoxyethylamino)acetylindole is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexanes).
Synthesis of Intermediate B: 2-Fluorophenylmethanesulfonyl Chloride
Sulfonylation of 2-Fluorobenzyl Alcohol
2-Fluorobenzyl alcohol is treated with methanesulfonyl chloride in the presence of a tertiary amine base (e.g., diisopropylethylamine) to form 2-fluorophenylmethanesulfonate. Subsequent reaction with thionyl chloride converts the sulfonate to the sulfonyl chloride.
Reaction Conditions :
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Solvent : Dichloromethane.
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Temperature : 0°C (initial), then room temperature.
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Base : Diisopropylethylamine (1.5 equiv).
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Yield : ~85% (extrapolated from similar sulfonylation reactions).
Coupling of Intermediates A and B
Sulfonylation at the Indole 3-Position
Intermediate A undergoes electrophilic sulfonylation at the indole 3-position using Intermediate B. The reaction is catalyzed by Lewis acids such as aluminum chloride or under basic conditions.
Optimized Procedure :
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Dissolve Intermediate A (1.0 equiv) in anhydrous dichloromethane.
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Add Intermediate B (1.2 equiv) dropwise at 0°C.
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Stir for 12–24 hours at room temperature.
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Quench with ice-cold water and extract with dichloromethane.
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Purify via column chromatography (silica gel, ethyl acetate/hexanes 1:3).
Final Product Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time 12.3 minutes.
Comparative Analysis of Synthetic Routes
Method 2 offers higher yields due to optimized Lewis acid catalysis, whereas Method 1 emphasizes cost-effective aqueous conditions.
Challenges and Optimization Opportunities
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Regioselectivity in Sulfonylation : Competing sulfonylation at indole positions 2 and 3 necessitates careful control of reaction conditions. Lower temperatures (0–5°C) favor 3-substitution.
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Byproduct Formation : Residual 3-methylindole (from crude indole) can be removed via sodium bisulfite adduct formation, as described in Patent CN105646324A.
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Solvent Recovery : Methanol and dichloromethane are recyclable via distillation, reducing environmental impact.
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide?
The synthesis typically involves multi-step functionalization of the indole core. A common approach includes:
Sulfonylation of indole : Reacting 1H-indole with 2-fluorophenylmethanesulfonyl chloride under basic conditions to introduce the sulfonyl group at the 3-position .
Acetamide coupling : The N-(2-methoxyethyl)acetamide moiety is introduced via nucleophilic substitution or amide coupling, often using chloroacetamide derivatives activated by bases like K₂CO₃ in acetonitrile .
Purification : Column chromatography or recrystallization ensures high purity (>95%). Key challenges include controlling regioselectivity during sulfonylation and minimizing byproducts during amide formation.
How can spectroscopic methods validate the structure of this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions. For example, the indole NH proton (δ ~10–12 ppm) disappears upon sulfonylation, while sulfonyl-linked aromatic protons show splitting patterns consistent with 2-fluorophenyl substitution .
- FTIR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups are critical markers .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns, such as cleavage at the sulfonyl or amide bonds .
What preliminary biological assays are suitable for evaluating this compound?
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays for COX-2 or kinase activity, given structural similarities to indomethacin derivatives .
Advanced Research Questions
How can computational tools predict metabolic stability and guide structural optimization?
- MetaSite Analysis : Predicts metabolic soft spots by simulating cytochrome P450 interactions. For example, the methoxyethyl group may undergo O-demethylation, while the sulfonyl moiety is resistant to oxidation .
- Rational Design : Introducing electron-deficient groups (e.g., fluorophenyl) or polar substituents (e.g., glycinyl) reduces metabolic clearance. In silico docking (AutoDock Vina) can prioritize analogs with retained target affinity (e.g., COX-2 inhibition) .
How should researchers address contradictory data in biological activity studies?
- Dose-Response Reproducibility : Ensure consistent compound purity (HPLC ≥95%) and solvent controls. For example, discrepancies in cytotoxicity may arise from residual DMSO .
- Assay-Specific Variability : Compare results across orthogonal methods (e.g., fluorescence-based vs. luminescence ATP assays).
- Structural Confirmation : Re-validate compound integrity post-assay (e.g., LC-MS) to rule out degradation .
What crystallographic strategies resolve structural ambiguities in sulfonylated indole derivatives?
- SHELX Suite : Use SHELXT for phase determination and SHELXL for refinement. Key parameters:
- Hydrogen Bonding Analysis : Identify interactions between sulfonyl oxygen and adjacent amide protons to confirm conformation .
How do electronic effects of the 2-fluorophenyl group influence reactivity?
- Electron-Withdrawing Nature : The fluorine atom increases sulfonyl group electrophilicity, enhancing stability toward nucleophilic attack in biological environments.
- Steric Effects : Ortho-fluorine restricts rotation of the phenyl ring, potentially favoring specific binding conformations in enzyme active sites .
Methodological Considerations
What experimental design pitfalls should be avoided in stability studies?
- Microsomal Incubations : Avoid prolonged incubation (>60 min) without protease inhibitors to prevent false-positive degradation .
- Temperature Control : Continuous cooling (4°C) during sample handling minimizes thermal degradation of labile groups (e.g., methoxyethyl) .
How to optimize HPLC conditions for purity analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
